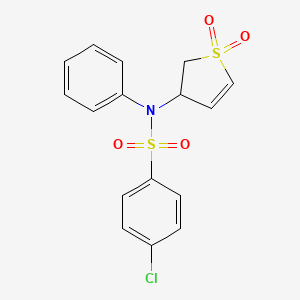

![molecular formula C18H11ClN4O2S B2883469 5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 438489-59-9](/img/structure/B2883469.png)

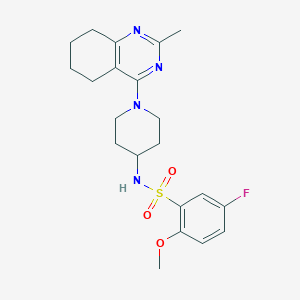

5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

During the course of experimental research, it was found that heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

The synthesis and properties of related heterocyclic compounds have been extensively studied due to their potential applications in various fields. For instance, Meshcheryakova and Kataev (2013) explored the synthesis of new thietanylpyrimidine and thietanylimidazole derivatives, highlighting the versatility of pyrimidine and imidazole derivatives in organic synthesis (Meshcheryakova & Kataev, 2013). Similarly, the work by Liang et al. (2006) on the efficient synthesis of fused tetraheterocyclic compounds via a catalyst-free domino reaction demonstrates the complex chemical interactions and potential for creating novel compounds (Liang et al., 2006).

Photophysical Properties

Compounds with imidazo[1,5-a]pyridin derivatives have also been studied for their photophysical properties. Xiao-wei Li et al. (2012) synthesized rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbene ligands, showcasing the blue-green luminescent properties of these complexes (Xiao-wei Li et al., 2012). Such studies indicate potential applications in the development of new materials for optical and electronic devices.

Biological Activity and Potential Therapeutic Applications

Although direct information related to drug use and side effects is excluded, research on the biological activity of structurally similar compounds provides insight into the potential therapeutic applications of these molecules. For instance, the synthesis and hepatoprotective activity of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds, as studied by Ram et al. (2002), suggest that derivatives of imidazo[1,5-a]pyridin might possess significant biological activities (Ram et al., 2002).

Zukünftige Richtungen

The future directions of research into imidazo[1,5-a]pyridine and its derivatives could involve further exploration of their synthesis methods and potential applications in pharmaceuticals and agrochemicals . There is a great importance of heterocyclic ring containing drugs , and imidazole containing moiety occupied a unique position .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and pyridine derivatives, have been reported to interact with a wide range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

It’s known that imidazole derivatives can interact with their targets in several ways, including binding to active sites, altering protein conformation, or interfering with substrate binding .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .

Pharmacokinetics

Imidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy .

Eigenschaften

IUPAC Name |

5-[[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN4O2S/c19-11-6-4-10(5-7-11)15-20-13(14-3-1-2-8-23(14)15)9-12-16(24)21-18(26)22-17(12)25/h1-9H,(H2,21,22,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAHNRONAPSDLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)C=C4C(=O)NC(=S)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-(phenylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2883391.png)

![7-(2,3-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2883392.png)

![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B2883394.png)

![N-(1-cyanocyclopentyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2883407.png)